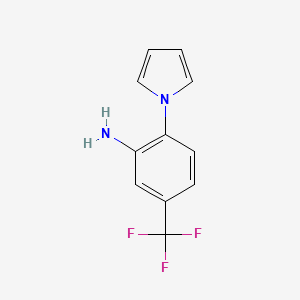

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-pyrrol-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLPAJJJYDQMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664997-23-3 | |

| Record name | 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline involves the reaction of 2-(1H-pyrrol-1-yl)aniline with trifluoromethylating agents under specific conditions. For instance, a copper-catalyzed oxidative cyclization can be employed, where 2-(1H-pyrrol-1-yl)aniline reacts with alkylsilyl peroxides to form the desired product . This reaction typically proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives through copper-catalyzed oxidative cyclization.

Reduction: Reduction reactions can modify the functional groups attached to the aniline or pyrrole rings.

Common Reagents and Conditions

Oxidation: Copper(II) catalysts and alkylsilyl peroxides are commonly used for oxidative cyclization.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, reduced aniline compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial and antifungal properties. For example, studies indicate that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

- Anticancer Potential : Some derivatives have demonstrated efficacy as anticancer agents by modulating enzyme activities involved in cancer cell proliferation. Research indicates that these compounds can inhibit critical enzymes associated with cancer metabolism .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes necessary for bacterial growth, such as Dihydrofolate Reductase and Enoyl ACP Reductase. This inhibition disrupts essential metabolic pathways, positioning the compound as a candidate for antimicrobial therapies.

Chemical Biology

- Biological Mechanisms : The compound interacts with various biological targets, affecting cellular processes such as signaling pathways and gene expression. Its ability to form radical species in oxidative reactions further contributes to its biological effects .

Industrial Applications

- Material Science : Due to its unique structural characteristics, the compound is being explored for use in developing new materials, particularly in the fields of organic electronics and coatings.

- Synthesis of Novel Compounds : It serves as an intermediate in synthesizing other complex molecules, leveraging its reactivity to facilitate various chemical transformations.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of this compound revealed that specific modifications led to enhanced activity against resistant strains of bacteria. The mechanism involved enzyme inhibition critical for bacterial cell wall synthesis, demonstrating the compound's potential in developing new antibiotics .

Case Study 2: Anticancer Research

Research exploring the anticancer properties of this compound found that certain derivatives effectively inhibited tumor cell growth in vitro. The study detailed how these compounds modulate key signaling pathways involved in cancer progression, providing a basis for further clinical investigation .

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For example, in oxidative cyclization reactions, the compound undergoes C–C bond cleavage and the formation of new C–C and C–N bonds, facilitated by copper(II) catalysts and alkyl radical species . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Different Heterocyclic Substituents

The choice of heterocyclic substituents significantly impacts reactivity and physicochemical properties:

Positional Isomers of the Trifluoromethyl Group

The position of the CF₃ group relative to the amine (-NH₂) critically affects electronic and steric properties:

*In the target compound, the CF₃ group is meta to the pyrrole substituent but para to the amine. The "ortho effect" observed in 2-(CF₃)aniline derivatives highlights the importance of substituent positioning: ortho-CF₃ enhances bioactivity by reducing basicity and optimizing steric interactions with targets .

Substituted Anilines with Electron-Donating/Withdrawing Groups

Electronic effects of substituents influence reactivity and applications:

- CF₃ vs. OMe : The CF₃ group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing nucleophilicity and reaction efficiency compared to methoxy-substituted analogues .

- Chloro Substituents : Chloro groups (less electron-withdrawing than CF₃) allow moderate reactivity in coupling reactions .

Biological Activity

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrrole ring and the trifluoromethyl group contributes to its interactions with various biological targets, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 215.18 g/mol. Its structure includes a pyrrole ring, which is known for its ability to participate in π-π interactions, and a trifluoromethyl group that enhances lipophilicity, aiding in interactions with hydrophobic regions of proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Notably, it has shown potential as an inhibitor of key enzymes such as Dihydrofolate Reductase and Enoyl ACP Reductase , which are crucial for nucleotide synthesis and fatty acid metabolism in bacteria. By inhibiting these enzymes, the compound may disrupt essential processes in microbial cells, leading to antibacterial effects .

Biological Activity Studies

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies

- Anticancer Activity : In vitro studies have indicated that similar pyrrole derivatives can inhibit tubulin polymerization, which is essential for cancer cell division. Compounds structurally related to this compound have shown IC50 values in the low micromolar range against several cancer cell lines, including MCF7 and NCI-H460 .

- Antimicrobial Effects : The compound's interactions with Dihydrofolate Reductase were assessed using enzyme inhibition assays, revealing significant inhibition at nanomolar concentrations. This suggests a strong potential for developing new antimicrobial therapies targeting bacterial infections .

Data Tables

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | Tubulin polymerization inhibition |

| Anticancer | NCI-H460 | 12.50 | Tubulin polymerization inhibition |

| Antimicrobial | E. coli | 0.30 | Dihydrofolate reductase inhibition |

| Antimicrobial | S. aureus | 0.25 | Enoyl ACP reductase inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used to introduce the pyrrole moiety to the aniline core. For example, zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen can achieve coupling with a brominated intermediate .

- Key Variables : Temperature (80–100°C), solvent (DMF or acetonitrile), and catalyst loading (e.g., 5 mol% Pd(0)) critically affect reaction efficiency. Purification via C18 reverse-phase chromatography with formic acid-acetonitrile gradients is recommended .

Q. How is the purity and structural integrity of this compound validated?

- Analytical Techniques :

- LCMS : Retention times (e.g., 0.78–1.40 minutes) and m/z values (e.g., 265–279 [M+H]⁺) confirm molecular identity .

- HPLC : Reverse-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) resolve impurities .

- Refractive Index : For liquid analogs (e.g., 1.466 at 20°C), refractive index measurements validate physical consistency .

Q. What safety protocols are essential for handling this compound?

- Hazard Classification : Classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and avoid prolonged storage to prevent decomposition .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Chemtrec (1-800-424-9300) provides 24/7 emergency support .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity of this compound in drug discovery?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes .

- Validation : Compare computational results with experimental LCMS and crystallographic data (e.g., SHELX-refined structures) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS) for derivatives of this compound?

- Case Study : Discrepancies in m/z values (e.g., 265 vs. 279 [M+H]⁺) may arise from fragmentation or adduct formation. Use high-resolution MS (HRMS) and deuterated solvents for NMR to clarify .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate spectral features with synthetic conditions .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to electron-rich biological targets (e.g., enzyme active sites).

- Experimental Evidence : Analogous compounds (e.g., 5-fluoro-2-(trifluoromethyl)aniline) show enhanced inhibitory activity against kinases, validated by IC₅₀ assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.